![molecular formula C16H13BrN4O2 B7749287 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide](/img/structure/B7749287.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide
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Overview
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide typically involves multiple steps:
Formation of the Isoindoline Nucleus: This can be achieved through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Introduction of the Bromophenoxy Group: This step involves the nucleophilic substitution reaction where a bromophenol derivative reacts with an appropriate acylating agent.
Final Coupling Reaction: The final step involves coupling the isoindoline nucleus with the bromophenoxy acetamide under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced but often involve bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus but differ in their substituents.
Bromophenoxy derivatives: Compounds with similar bromophenoxy groups but different core structures.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide is unique due to its specific combination of an isoindoline nucleus and a bromophenoxy group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-bromophenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-10-5-7-11(8-6-10)23-9-14(22)20-21-16-13-4-2-1-3-12(13)15(18)19-16/h1-8H,9H2,(H,20,22)(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADYATUJXSTGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NNC(=O)COC3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=N/C2=N\NC(=O)COC3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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